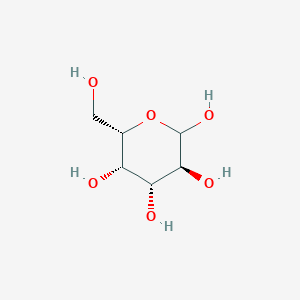

L-galactopyranose

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-DHVFOXMCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015855 | |

| Record name | L-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39392-65-9 | |

| Record name | L-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of L-Galactopyranose

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the methodologies and data integral to the structural elucidation of L-galactopyranose. It serves as a detailed guide, incorporating experimental protocols, quantitative data, and logical workflows for researchers in carbohydrate chemistry and drug development.

Introduction to this compound

This compound is the enantiomer of the naturally abundant D-galactopyranose and is classified as a rare L-sugar.[1][2] While less common in nature, L-sugars are of significant pharmaceutical interest as they can be non-caloric sweeteners and are precursors for various natural products.[3] this compound exists as a six-membered pyranose ring and, like its D-counterpart, can be found in α and β anomeric forms.[4][5] Its structure is defined by the specific stereochemistry of its hydroxyl groups. The elucidation of this precise three-dimensional structure is fundamental to understanding its biological activity and potential therapeutic applications. The process involves a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Spectroscopic data is critical for confirming its identity and purity.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Monoisotopic Mass | 180.06338810 Da | [1] |

| IUPAC Name (α-anomer) | (2R,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [4] |

| IUPAC Name (β-anomer) | (2S,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [5] |

| Physical Description | Solid | [4] |

| Melting Point | 163 - 165 °C | [4] |

| Topological Polar Surface Area | 110 Ų | [1] |

Spectroscopic Data Summary

The following table summarizes key spectroscopic data used for the identification of this compound. Note that the NMR spectra of enantiomers (L- and D-galactose) are identical in an achiral solvent like D₂O.

| Technique | Data Type | Key Observations | Reference |

| ¹H NMR | Chemical Shifts (δ, ppm) & Coupling Constants (J, Hz) | A mixture of α and β anomers is typically observed in solution. The anomeric proton (H-1) of the α-anomer appears downfield (~5.27 ppm) with a smaller J-coupling (~4.0 Hz) compared to the β-anomer (~4.59 ppm, J ~ 8.0 Hz).[6][7] | [6][7] |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Distinct signals for each of the six carbon atoms, with the anomeric carbon (C-1) being the most downfield. The chemical shifts differ slightly between the α and β anomers. | [1] |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) typically shows adducts (e.g., [M+Na]⁺, [M+H]⁺). High-resolution MS provides the exact mass for formula confirmation.[8][9] | [8][9] |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Broad O-H stretching band (~3300-3500 cm⁻¹), C-H stretching (~2900 cm⁻¹), and a complex fingerprint region (1000-1200 cm⁻¹) characteristic of C-O stretching and O-H bending vibrations.[1] | [1] |

Core Experimental Methodologies

The definitive structural elucidation of this compound relies on the synergistic application of several analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the solution-state structure of carbohydrates. It provides information on proton and carbon environments, connectivity, and stereochemistry.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering solvent signal from ¹H₂O.

-

Internal Standard: Add a small amount of a suitable internal standard, such as sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing (δ = 0.00 ppm).[6]

-

Instrument Setup:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C), to ensure reproducible chemical shifts.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Suppress the residual HOD signal using a presaturation sequence.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR (COSY, HSQC):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.

-

-

-

Data Analysis:

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of the α and β anomers.

-

Measure the chemical shifts (δ) and coupling constants (J) for all proton signals. The magnitude of the J-coupling between H-1 and H-2 is diagnostic of the anomeric configuration (Jα ≈ 3-4 Hz, Jβ ≈ 7-8 Hz).

-

Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of this compound with high accuracy.

-

Sample Preparation: Prepare a dilute solution of this compound (~10-50 µM) in a suitable solvent system, typically a mixture of water and methanol or acetonitrile.

-

Ionization Method:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The sample solution is infused into the ESI source. The analysis is often performed in positive ion mode to detect adducts like [M+Na]⁺ or [M+H]⁺.

-

-

Mass Analyzer:

-

Time-of-Flight (TOF) or Orbitrap: Use a high-resolution mass analyzer to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm error).

-

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis:

-

Identify the peak corresponding to the this compound adduct (e.g., for [M+Na]⁺, expected m/z ≈ 203.05).

-

Use the instrument's software to calculate the elemental formula from the measured exact mass. Compare this with the theoretical formula (C₆H₁₂O₆) to confirm the composition.

-

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy coupled with MS can be used to distinguish between pyranose and furanose ring isomers based on their distinct IR fingerprints.[8][10]

-

X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution information on the three-dimensional atomic arrangement of a molecule in the solid state. While challenging for small, highly soluble sugars, obtaining a crystal structure is the gold standard for structural confirmation.

-

Crystallization:

-

This is the most critical and often challenging step. Grow single crystals of this compound by slow evaporation of a saturated solution.

-

Screen various solvents and solvent mixtures (e.g., water/ethanol, water/isopropanol) and temperatures to find optimal crystallization conditions.

-

-

Crystal Mounting: Carefully select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head, often under cryo-conditions (e.g., 100 K) to minimize radiation damage.[11][12]

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density map.

-

Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns match closely (indicated by a low R-factor).[13]

-

-

Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the absolute configuration and conformation of this compound in the solid state.

Visualized Workflows and Relationships

Diagrams are used to illustrate the logical flow of the structure elucidation process and the chemical relationships of L-galactose.

References

- 1. This compound | C6H12O6 | CID 12003287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. alpha-L-Galactopyranose | C6H12O6 | CID 439583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beta-L-galactopyranose | C6H12O6 | CID 6971007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. D-(+)-GALACTOSE(10257-28-0) 1H NMR spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystallization and preliminary X-ray crystallographic analysis of a galactose-specific lectin from Dolichos lablab - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. X-ray crystal structure of galabiose, O-alpha-D-galactopyranosyl-(1---4)-D-galactopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of L-Galactopyranose

Abstract

This compound, the enantiomer of the naturally abundant D-galactopyranose, is a monosaccharide of significant interest in glycobiology, synthetic chemistry, and pharmacology. While less common in nature, its unique stereochemistry offers novel opportunities for the development of enzyme inhibitors, immunomodulators, and chiral building blocks. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its structure, reactivity, and key analytical methodologies. Quantitative data are presented in structured tables, and detailed experimental protocols are provided alongside visual workflows to facilitate practical application in a research and development setting.

Structure and Stereochemistry

This compound is a hexose sugar that exists predominantly in a six-membered ring structure, analogous to pyran. It is the L-enantiomer of galactopyranose, meaning it is its non-superimposable mirror image.[1] In solution, this compound undergoes mutarotation, establishing an equilibrium between its two anomeric forms: alpha (α) and beta (β).[2] The configuration of the hydroxyl group at the anomeric carbon (C1) determines whether the anomer is α or β.

The stereochemical relationship can be visualized as follows:

Caption: Relationship between L-Galactose and its pyranose anomers.

Like its D-counterpart, the most stable conformation for the this compound ring is the chair conformation. The relative stability of substituents in axial versus equatorial positions is influenced by the anomeric effect, a stereoelectronic phenomenon that favors an axial orientation for electronegative substituents at the anomeric carbon.[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are critical for applications in drug formulation, reaction chemistry, and material science.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | [1][4][5] |

| Molar Mass | 180.16 g/mol | [1][4][5] |

| Appearance | White to off-white fine crystalline powder | [5] |

| Melting Point | 163 - 167 °C | [4][5] |

| Solubility | Soluble in water (50 mg/mL) | [5] |

| Specific Rotation [α]D | -79° (c=1, H₂O) | [5] |

| CAS Number | 15572-79-9 (L-Galactose) | [5] |

| 12772-65-5 (α-L-Galactopyranose) | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of this compound. Under GC-MS analysis, fragmentation patterns can be observed that are characteristic of the pyranose structure.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the anomeric configuration (α or β) and the ring conformation. The coupling constant between the anomeric proton (H-1) and H-2 (J₁,₂) is a key indicator: for β-L-glycopyranosides in a ¹C₄ chair conformation, larger J₁,₂ coupling constants (~8 Hz) are typically observed.[6] The chemical shift of the anomeric carbon (C-1) is also diagnostic, with furanose forms generally resonating further downfield (>100 ppm) than pyranose forms.[7]

-

Infrared (IR) Spectroscopy: IR spectra of this compound show characteristic broad absorption bands for O-H stretching (around 3300 cm⁻¹) and C-O stretching in the fingerprint region (1000-1200 cm⁻¹), confirming the presence of multiple hydroxyl groups and the ether linkage within the pyranose ring.

Chemical Reactivity and Key Reactions

Reducing Sugar Properties

The hemiacetal group at the anomeric carbon allows the pyranose ring to open, exposing a free aldehyde group. This makes this compound a reducing sugar, capable of reducing metal ions in solutions like Fehling's or Benedict's reagents.[8][9]

Glycosylation

The anomeric hydroxyl group is reactive and can be replaced by other nucleophiles to form glycosides. This reaction, known as glycosylation, is fundamental to the synthesis of oligosaccharides and glycoconjugates.[10] The stereochemical outcome (α or β linkage) is a critical challenge in carbohydrate synthesis and can be controlled by the choice of protecting groups, glycosyl donor, and reaction conditions.[11][12]

Anomeric Effect

The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon, despite potential steric hindrance.[3] This is explained by a stabilizing hyperconjugation interaction between a lone pair on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond.[3] This effect is crucial in determining the equilibrium populations of α and β anomers in solution.

Biological Relevance

While D-galactose is a common constituent of mammalian glycoconjugates, L-galactose and its derivatives are found in nature as components of polysaccharides in some plants and marine algae.[1][10] For instance, the disaccharide backbone of agar is composed of repeating units of D-galactose and 3,6-anhydro-L-galactopyranose.[13]

In certain organisms, the biosynthesis of L-galactose-containing glycoconjugates requires the formation of an activated sugar donor, UDP-L-galactofuranose (UDP-Galf), which is synthesized from UDP-D-galactopyranose (UDP-Galp).[14]

Caption: Biosynthetic pathway for activated L-galactose donor.

Experimental Protocols

The following section details standard methodologies for the qualitative and quantitative analysis of this compound.

Qualitative Analysis: Test for Reducing Sugars

This protocol identifies the presence of reducing sugars based on the reduction of Cu²⁺ to Cu₂O.

Methodology: Benedict's Test

-

Preparation: Add 5-6 drops of the aqueous sample solution containing this compound to 2 mL of Benedict's reagent in a test tube.

-

Heating: Place the test tube in a vigorously boiling water bath for 3-5 minutes.

-

Observation: A positive result is indicated by the formation of a colored precipitate, which can range from green to yellow, orange, or brick-red, depending on the concentration of the reducing sugar.[9]

-

Control: Run a parallel test with distilled water as a negative control.

Caption: Workflow for Benedict's Test for reducing sugars.

Quantitative Analysis: Total Carbohydrate Content

The phenol-sulfuric acid method is a robust colorimetric assay for determining the total concentration of carbohydrates in a sample.

Methodology: Phenol-Sulfuric Acid Test

-

Sample Preparation: Prepare a clear, aqueous solution of the carbohydrate sample. For this compound, this can be a dilution series to generate a standard curve.

-

Reaction:

-

Pipette 1.0 mL of the carbohydrate solution into a clean, dry test tube.

-

Add 1.0 mL of 5% aqueous phenol solution and mix thoroughly.

-

Rapidly add 5.0 mL of concentrated sulfuric acid directly to the liquid surface to ensure rapid mixing and heat generation.

-

-

Incubation: Allow the tubes to stand for 10 minutes, then vortex and incubate in a water bath at 25-30°C for 20 minutes.

-

Measurement: A yellow-orange color will develop. Measure the absorbance of the solution at 490 nm (for hexoses) using a spectrophotometer.[15]

-

Quantification: Determine the carbohydrate concentration by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

Caption: Workflow for the Phenol-Sulfuric Acid method.

References

- 1. This compound | C6H12O6 | CID 12003287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beta-L-galactopyranose | C6H12O6 | CID 6971007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anomeric effect - Wikipedia [en.wikipedia.org]

- 4. alpha-L-Galactopyranose | C6H12O6 | CID 439583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alpha-L-galactopyranose [chembk.com]

- 6. Anomeric Selectivity of Trehalose Transferase with Rare l-Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scribd.com [scribd.com]

- 9. QUALITATIVE TESTS FOR CARBOHYDRATES [14.139.61.83]

- 10. lndcollege.co.in [lndcollege.co.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Quality Agar Polysaccharide from Unexplored Gelidium micropterum Kützing Biomass [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]

An In-depth Technical Guide to the Stereochemistry and Anomers of L-Galactopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-galactopyranose, the enantiomer of the naturally abundant D-galactopyranose, presents a unique stereochemical landscape of significant interest in glycobiology and drug development. This technical guide provides a comprehensive overview of the core principles governing the stereochemistry of this compound and its α and β anomers. Key quantitative data, including specific rotation and nuclear magnetic resonance (NMR) coupling constants, are systematically presented. Detailed experimental protocols for the synthesis, anomerization, and characterization of this compound are provided to facilitate further research. Furthermore, this guide includes mandatory visualizations of relevant biological pathways and experimental workflows, rendered in Graphviz, to offer a clear and concise understanding of the molecular interactions and processes involving this rare sugar.

Introduction

L-galactose is a monosaccharide that, while less common in nature than its D-enantiomer, plays crucial roles in specific biological contexts. It is a constituent of some bacterial polysaccharides and is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants.[1] The pyranose form of L-galactose, this compound, exists as two primary anomers in solution: α-L-galactopyranose and β-L-galactopyranose. The stereochemical configuration at the anomeric carbon (C1) dictates the orientation of the hydroxyl group, leading to distinct physical, chemical, and biological properties. A thorough understanding of the stereochemistry and the conformational dynamics of these anomers is paramount for researchers engaged in the design of novel therapeutics, the study of carbohydrate-protein interactions, and the metabolic engineering of microorganisms.

Stereochemistry of this compound

The stereochemistry of this compound is defined by the spatial arrangement of its hydroxyl groups. As the L-enantiomer of galactose, the configuration at the highest numbered chiral center (C5) is 'S' in the Fischer projection. In the pyranose ring structure, this results in a specific arrangement of substituents on the six-membered ring.

Chair Conformations

Like other hexopyranoses, this compound predominantly adopts a chair conformation to minimize steric strain. The two primary chair conformations are designated as ¹C₄ and ⁴C₁. For L-sugars, the ¹C₄ conformation is generally the more stable form. In this conformation, the bulky hydroxymethyl group (-CH₂OH) at C5 occupies an equatorial position, which is sterically favorable.

-

α-L-Galactopyranose: In the ¹C₄ chair conformation, the anomeric hydroxyl group at C1 is in an axial position.

-

β-L-Galactopyranose: In the ¹C₄ chair conformation, the anomeric hydroxyl group at C1 is in an equatorial position.

The relative stability of the α and β anomers is influenced by the anomeric effect, which describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon. This effect can counteract the steric preference for an equatorial position.

Quantitative Stereochemical Data

Precise quantitative data is essential for the unambiguous identification and characterization of this compound anomers.

Table 1: Specific Rotation of Galactose Anomers

| Anomer | D-Galactopyranose [α]D²⁰ | This compound [α]D²⁰ (inferred) |

| α-anomer | +150.7° | -150.7° |

| β-anomer | +52.8° | -52.8° |

| Equilibrium Mixture | +80.2° | -80.2° |

Note: The specific rotation of L-enantiomers is equal in magnitude but opposite in sign to their D-enantiomer counterparts.

Table 2: Typical ¹H-NMR Coupling Constants (J) for Pyranose Ring Protons

| Coupling | Proton Relationship | Typical J Value (Hz) | Implication for this compound |

| ³JH1,H2 (α-anomer) | axial-equatorial | 3-4 Hz | The anomeric proton (H1) is axial. |

| ³JH1,H2 (β-anomer) | equatorial-equatorial | 1-2 Hz | The anomeric proton (H1) is equatorial. |

| ³Jax,ax | axial-axial | 8-10 Hz | Indicates a trans-diaxial relationship between adjacent protons. |

| ³Jax,eq | axial-equatorial | 2-4 Hz | Indicates a cis or trans-diequatorial relationship. |

| ³Jeq,eq | equatorial-equatorial | 1-3 Hz | Indicates a cis relationship between adjacent protons. |

These values are critical for determining the relative stereochemistry of the hydroxyl groups around the pyranose ring through analysis of proton-proton coupling constants.

Experimental Protocols

Synthesis of L-Galactose

A common method for the laboratory synthesis of L-galactose involves the epimerization of a more readily available L-sugar, such as L-arabinose, or through a head-to-tail inversion strategy starting from a D-sugar like D-glucose.[2]

Protocol: Synthesis of L-Galactose from D-Galactose (Head-to-Tail Inversion Strategy) [2]

-

Protection of D-Galactose: Fully protect the hydroxyl groups of D-galactose, for instance, by acetylation using acetic anhydride in pyridine.

-

Introduction of a C1 Functional Group for Inversion: Convert the anomeric position into a suitable functional group for a chain extension and inversion reaction. This can be achieved through various chemical transformations.

-

Chain Inversion and Deprotection: A series of oxidation, reduction, and functional group manipulation steps are employed to invert the stereochemistry at C5 and transform the original C1 into the new C6 hydroxymethyl group.[2]

-

Final Deprotection: Remove all protecting groups to yield L-galactose.

-

Purification: Purify the final product using column chromatography on silica gel.

Anomerization and Separation of this compound Anomers

In solution, L-galactose exists as an equilibrium mixture of its α and β pyranose forms, along with minor furanose and open-chain forms.[3]

Protocol: Anomerization and Chromatographic Separation [4][5]

-

Anomerization: Dissolve the synthesized L-galactose in water or a suitable buffer and allow it to equilibrate at room temperature. The mutarotation process will lead to a mixture of anomers.

-

Chromatographic Separation: Separation of the α and β anomers can be achieved using specialized chromatography techniques. High-performance liquid chromatography (HPLC) with a suitable stationary phase, such as an amine-bonded or a calcium-form ion-exchange column, can be employed.[4][5]

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for hydrophilic interaction chromatography (HILIC).

-

Detection: Refractive index (RI) detection is typically used for non-UV absorbing carbohydrates.

-

Characterization of Anomers

Protocol: NMR Spectroscopy [6]

-

Sample Preparation: Dissolve a small amount of the purified anomer in deuterium oxide (D₂O).

-

¹H-NMR Spectroscopy: Acquire a high-resolution ¹H-NMR spectrum. The chemical shift and, more importantly, the coupling constant (³JH1,H2) of the anomeric proton are diagnostic for the α and β configuration (see Table 2).

-

¹³C-NMR Spectroscopy: Acquire a ¹³C-NMR spectrum. The chemical shift of the anomeric carbon (C1) is also characteristic, with the α-anomer typically resonating at a lower field than the β-anomer.

-

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all proton and carbon signals and confirm the stereochemistry.

Protocol: Optical Rotation Measurement [7][8][9][10]

-

Sample Preparation: Prepare a solution of the purified anomer of a known concentration in a suitable solvent (e.g., water).

-

Polarimetry: Use a polarimeter to measure the optical rotation of the solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

Biological Significance and Signaling Pathways

L-Ascorbic Acid (Vitamin C) Biosynthesis in Plants

L-galactose is a key intermediate in the primary pathway for L-ascorbic acid biosynthesis in plants, known as the Smirnoff-Wheeler pathway.[1][11][12][13]

Caption: The Smirnoff-Wheeler pathway for L-ascorbic acid biosynthesis in plants.

D-Galactose Metabolism: The Leloir Pathway

For comparative purposes, the well-established Leloir pathway for the metabolism of D-galactose is presented below. This pathway converts D-galactose into glucose-1-phosphate, which can then enter glycolysis.

Caption: The Leloir pathway for the metabolism of D-galactose.

Conclusion

The stereochemistry of this compound and its anomers is a fundamental aspect of carbohydrate chemistry with significant implications for biological research and pharmaceutical development. This technical guide has provided a detailed overview of the structural features, quantitative analytical data, and experimental methodologies relevant to the study of these molecules. The provided visualizations of key metabolic pathways offer a framework for understanding the biological context of L-galactose. It is anticipated that this comprehensive resource will serve as a valuable tool for scientists working to unravel the complexities of rare sugars and harness their potential for innovative applications.

References

- 1. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 3. Preparation of alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose based upon anomerization and kinetic acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-hub.nrel.gov [research-hub.nrel.gov]

- 6. (1)H NMR analysis of the lactose/β-galactosidase-derived galacto-oligosaccharide components of Vivinal® GOS up to DP5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iajps.com [iajps.com]

- 8. Virtual Labs [cds-iiith.vlabs.ac.in]

- 9. Virtual Labs [virtual-labs.github.io]

- 10. An Optical Chiral Sensor Based on Weak Measurement for the Real-Time Monitoring of Sucrose Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Unseen Sugar: A Technical Guide to the Natural Sources of L-Galactopyranose in Organisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-galactopyranose, the enantiomer of the more common D-galactose, is a rare sugar in nature. However, its presence in the glycans of a diverse range of organisms, particularly marine life and certain bacteria, is of growing scientific interest. These L-galactose-containing biopolymers possess unique structural and functional properties, making them potential targets for novel therapeutic agents and biotechnological applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantitative occurrence, the experimental protocols for its analysis, and the biosynthetic pathways responsible for its production.

Natural Occurrence of this compound

This compound is predominantly found as a constituent of complex polysaccharides and glycoproteins rather than as a free monosaccharide. Its natural distribution is concentrated in specific phylogenetic groups.

Marine Algae

-

Red Algae (Rhodophyta): Many species of red algae synthesize sulfated galactans, which are major components of their cell walls. These galactans, including agars and carrageenans, are primarily composed of repeating disaccharide units of D-galactose and 3,6-anhydro-L-galactose.[1] While D-galactose is often the more abundant enantiomer, L-galactose is a significant structural component. For instance, in polysaccharides from Porphyra haitanensis, Gracilaria chouae, and Gracilaria blodgettii, the molar ratios of 3,6-anhydro-galactose to galactose can range from 1.0:1.0 to 1.0:3.1.[2] Porphyran, a polysaccharide from the genus Porphyra, has a backbone of alternating 1,4-linked α-L-galactosyl-6-sulfate and 1,3-linked β-D-galactosyl units.[3]

-

Green Algae (Chlorophyta): Certain green algae also produce sulfated polysaccharides that contain this compound, although it is generally less common than in red algae.

Marine Invertebrates

-

Snails (Gastropoda): The albumen glands of snails, such as Helix pomatia, synthesize a storage polysaccharide known as galactan. This galactan is composed of both D- and L-galactose residues.[4] In some snail species, L-galactose can constitute a significant portion of the galactan, with reports of 11-15% in members of the Helicidae family and up to 25% in the galactan from the slug Vaginulus alte.[5]

-

Tunicates (Ascidiacea): The connective tissues of tunicates, also known as sea squirts, contain unique sulfated L-galactans.[3] In some species, L-galactose is the major or even sole galactose enantiomer present in these polysaccharides.[3] These glycans are characterized by being highly branched and sulfated at position 3 of the this compound units.[6]

Bacteria

Certain bacteria are capable of synthesizing and utilizing L-galactose. The L-galactose metabolic pathway has been characterized in the human gut bacterium Bacteroides vulgatus. Additionally, some bacterial lipopolysaccharides and other exopolysaccharides have been found to contain L-galactose residues.

Quantitative Data on this compound Abundance

The following table summarizes the available quantitative data on the occurrence of this compound in various organisms. It is important to note that much of the literature reports total galactose content without specifying the enantiomer. The data presented here is specific to L-galactose where available.

| Organism Group | Species | Tissue/Component | L-Galactose Content | Notes |

| Marine Invertebrates | Vaginulus alte (Slug) | Galactan | 25% of total galactose | Composed of D- and L-galactose.[5] |

| Members of Helicidae family (Snails) | Galactan | 11-15% of total galactose | Found in this highly developed group of Pulmonata.[5] | |

| Marine Algae | Porphyra haitanensis (Red Alga) | Polysaccharides | Molar ratio of 3,6-anhydro-galactose to galactose is approximately 1.0:1.4-1.6 | The enantiomeric form of galactose is not always specified in these ratios.[7] |

| Gracilaria chouae (Red Alga) | Polysaccharides | Molar ratio of 3,6-anhydro-galactose to galactose is approximately 1.0:1.4-1.6 | The enantiomeric form of galactose is not always specified in these ratios.[7] | |

| Gracilaria blodgettii (Red Alga) | Polysaccharides | Molar ratio of 3,6-anhydro-galactose to galactose is approximately 1.0:1.4-1.6 | The enantiomeric form of galactose is not always specified in these ratios.[7] |

Experimental Protocols

The analysis of this compound from natural sources typically involves three main stages: extraction of the polysaccharide, hydrolysis to release the monosaccharides, and chromatographic analysis to identify and quantify L-galactose.

Protocol 1: Extraction and Hydrolysis of Polysaccharides from Marine Algae

This protocol is a general procedure for the extraction and subsequent acid hydrolysis of sulfated galactans from red algae.

3.1.1. Materials

-

Dried and powdered algal biomass

-

Ethanol (95%)

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Centrifuge

-

Rotary evaporator

-

Lyophilizer

3.1.2. Procedure

-

Depigmentation and Defatting:

-

Suspend the dried algal powder in 95% ethanol at a 1:10 (w/v) ratio.

-

Stir the suspension at room temperature for 24 hours.

-

Centrifuge the mixture at 4000 x g for 15 minutes and discard the supernatant.

-

Repeat the ethanol wash three times.

-

Dry the residue in a fume hood.

-

-

Hot Water Extraction:

-

Suspend the dried residue in deionized water at a 1:30 (w/v) ratio.

-

Heat the suspension at 90°C for 2 hours with constant stirring.

-

Cool the mixture to room temperature and centrifuge at 5000 x g for 20 minutes to remove insoluble material.

-

Collect the supernatant.

-

-

Ethanol Precipitation:

-

Add three volumes of cold 95% ethanol to the supernatant and stir.

-

Store the mixture at 4°C overnight to allow the polysaccharides to precipitate.

-

Centrifuge at 5000 x g for 20 minutes to collect the polysaccharide pellet.

-

Wash the pellet with 70% ethanol and then 95% ethanol.

-

Lyophilize the pellet to obtain the crude polysaccharide extract.

-

-

Acid Hydrolysis:

-

Dissolve 10 mg of the lyophilized polysaccharide in 2 mL of 2 M TFA.

-

Heat the solution at 121°C for 2 hours in a sealed tube.

-

Cool the hydrolysate to room temperature.

-

Remove the TFA by evaporation under a stream of nitrogen or by using a rotary evaporator with repeated additions of methanol.

-

Resuspend the dried hydrolysate in a known volume of deionized water for subsequent analysis.

-

Protocol 2: Extraction and Hydrolysis of Snail Galactan

This protocol outlines the extraction of galactan from the albumen gland of snails.

3.2.1. Materials

-

Snail albumen glands

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trichloroacetic acid (TCA)

-

Ethanol

-

Diethyl ether

-

Centrifuge

-

Dialysis tubing (10 kDa MWCO)

3.2.2. Procedure

-

Homogenization and Extraction:

-

Homogenize fresh or frozen albumen glands in cold PBS.

-

Stir the homogenate at 4°C for several hours.

-

Centrifuge at 10,000 x g for 30 minutes at 4°C to remove tissue debris.

-

-

Protein Precipitation:

-

To the supernatant, add cold 10% TCA to a final concentration of 5% and incubate on ice for 30 minutes.

-

Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

-

-

Galactan Precipitation and Purification:

-

Transfer the supernatant to a new tube and add 4 volumes of cold ethanol.

-

Incubate at -20°C overnight to precipitate the galactan.

-

Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the galactan pellet.

-

Wash the pellet sequentially with cold ethanol and diethyl ether.

-

Air-dry the pellet.

-

-

Dialysis and Lyophilization:

-

Dissolve the dried pellet in a minimal amount of deionized water.

-

Dialyze extensively against deionized water at 4°C for 48 hours using a 10 kDa MWCO membrane.

-

Lyophilize the dialyzed solution to obtain purified galactan.

-

-

Acid Hydrolysis:

-

Follow the acid hydrolysis procedure as described in Protocol 1 (Section 3.1.2, step 4).

-

Protocol 3: GC-MS Analysis of Monosaccharides

This protocol describes the derivatization and analysis of monosaccharide hydrolysates by Gas Chromatography-Mass Spectrometry (GC-MS) as alditol acetates.

3.3.1. Materials

-

Polysaccharide hydrolysate

-

Sodium borohydride (NaBH4)

-

Acetic anhydride

-

Pyridine

-

1-methylimidazole

-

Dichloromethane

-

Sodium sulfate (anhydrous)

-

GC-MS system with a suitable capillary column (e.g., DB-5)

3.3.2. Procedure

-

Reduction to Alditols:

-

To the dried hydrolysate, add 1 mL of a freshly prepared solution of 10 mg/mL NaBH4 in 1 M ammonium hydroxide.

-

Incubate at room temperature for 1 hour.

-

Destroy excess NaBH4 by the dropwise addition of glacial acetic acid until effervescence ceases.

-

-

Removal of Borate:

-

Evaporate the solution to dryness under a stream of nitrogen.

-

Add 1 mL of methanol and evaporate to dryness. Repeat this step three times to remove borate as methyl borate.

-

-

Acetylation:

-

To the dried alditols, add 100 µL of acetic anhydride and 100 µL of pyridine.

-

Incubate at 100°C for 30 minutes in a sealed vial.

-

Alternatively, for a faster reaction, add 100 µL of acetic anhydride and 20 µL of 1-methylimidazole and incubate at room temperature for 10 minutes.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of deionized water to stop the reaction.

-

Partition the alditol acetates into an organic solvent by adding 0.5 mL of dichloromethane and vortexing.

-

Allow the phases to separate and carefully collect the lower organic phase.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot (e.g., 1 µL) of the organic phase into the GC-MS.

-

Use a temperature program suitable for separating the alditol acetates (e.g., initial temperature of 150°C, ramp to 250°C at 3°C/min).

-

Identify the monosaccharides based on their retention times and mass spectra compared to authentic standards.

-

Biosynthesis of this compound

The biosynthesis of this compound for incorporation into glycans proceeds via an activated nucleotide sugar, most commonly GDP-L-galactose. The pathway for the synthesis of GDP-L-galactose from D-mannose has been elucidated in bacteria and is also a key part of the ascorbic acid (Vitamin C) biosynthesis pathway in plants and algae.

De Novo Biosynthesis of GDP-L-Galactose

The primary de novo pathway for GDP-L-galactose synthesis begins with GDP-D-mannose, which is derived from central carbohydrate metabolism.

Caption: De novo biosynthesis of GDP-L-galactose.

This pathway involves two key enzymatic steps:

-

GDP-D-mannose pyrophosphorylase (GMP): This enzyme catalyzes the formation of GDP-D-mannose from D-mannose-1-phosphate and GTP.

-

GDP-D-mannose 3,5-epimerase (GME): This crucial enzyme converts GDP-D-mannose into GDP-L-galactose through epimerization at carbons 3 and 5.

Incorporation into Glycans by L-Galactosyltransferases

Once synthesized, GDP-L-galactose serves as the donor substrate for L-galactosyltransferases. These enzymes catalyze the transfer of the L-galactopyranosyl moiety to a specific acceptor, which is typically a growing polysaccharide chain or a glycoprotein.

Caption: Action of L-galactosyltransferase.

Specific L-galactosyltransferases have been identified in snails, such as Helix pomatia, and are responsible for the synthesis of their unique galactans.[4] While not yet fully characterized in red algae, the presence of L-galactose-containing polysaccharides strongly implies the existence of specific L-galactosyltransferases in these organisms as well.[8]

Conclusion

This compound, while rare, is a structurally significant component of glycans in a variety of organisms, particularly in the marine environment. Its presence in red algae, marine invertebrates, and certain bacteria highlights the diversity of carbohydrate metabolism in nature. The detailed protocols provided in this guide offer a framework for the isolation and quantification of this compound, while the elucidation of its biosynthetic pathway opens avenues for further research into the enzymes involved and their potential for biotechnological applications. For drug development professionals, the unique presence of L-galactose in the glycans of some organisms, and its absence in mammals, presents an attractive target for the development of specific inhibitors or diagnostics. Further exploration of the natural sources and biosynthesis of this compound is warranted to fully understand its biological roles and harness its potential.

References

- 1. Polysaccharides from Porphyra haitanensis: A Review of Their Extraction, Modification, Structures, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral Activities of Algal-Based Sulfated Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galactan biosynthesis in snails: a comparative study of beta-(1--> 6) galactosyltransferases from Helix pomatia and Biomphalaria glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Classification, Naming and Evolutionary History of Glycosyltransferases from Sequenced Green and Red Algal Genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Classification, naming and evolutionary history of glycosyltransferases from sequenced green and red algal genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantiomer of Interest: A Technical Guide to the Discovery and History of L-Galactopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-galactopyranose, the rare L-enantiomer of the common sugar D-galactose, has emerged from relative obscurity to become a molecule of significant interest in glycobiology and drug development. Its unique stereochemistry confers resistance to enzymatic degradation by many native glycosidases, making it an attractive component for creating more stable and potent therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound. It is designed to serve as a valuable resource for researchers and professionals working at the forefront of carbohydrate chemistry and its applications in medicine.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader story of galactose. In 1855, E. O. Erdmann observed that the hydrolysis of lactose yielded a sugar distinct from glucose.[1] This substance was first isolated and studied by the renowned French chemist Louis Pasteur in 1856, who initially named it "lactose".[1] The name was later changed to "galactose" or "glucose lactique" by Berthelot in 1860.[1] The fundamental configuration of galactose was determined by the pioneering work of Emil Fischer and Robert Morrell in 1894.[1]

For much of chemical history, galactose was primarily understood and studied in its D-isomeric form, which is abundant in nature as a constituent of lactose and various glycolipids and glycoproteins.[1][2] L-galactose, by contrast, was considered a rare sugar, primarily identified as a component of polysaccharides in some plants, snail galactans, red seaweeds, and certain marine invertebrates like tunicates and soft corals.[3]

A significant milestone in the history of this compound was the first reported isolation of L-galactose as a non-polymeric natural product. This discovery was made from the marine octocoral Muricea c.f. purpurea, from which the saponin 6′-O-acetyl-3β-pregna-5,20-dienyl-α-L-galactopyranoside was isolated.[3][4] This finding underscored that L-galactose exists in nature in forms other than complex polymers and opened new avenues for investigating its biological roles.

Physicochemical Properties of Galactose

While specific data for this compound is less abundant, the general physicochemical properties of galactose provide a foundational understanding. It is important to note that as enantiomers, D- and L-galactose share identical physical properties such as melting point, density, and solubility, but differ in their optical rotation (equal in magnitude, opposite in direction).

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | [2][5][6] |

| Molar Mass | 180.156 g/mol | [2][5] |

| Appearance | White solid | [1][2][6] |

| Density | 1.5 g/cm³ | [2][5][6] |

| Melting Point | 168–170 °C | [2][5][6] |

| Solubility in Water | 650 g/L (20 °C) | [1] |

Synthesis of this compound

The rarity of L-galactose in nature has necessitated the development of efficient synthetic routes to obtain this valuable compound for research and development. Both chemical and enzymatic methods have been established.

Chemical Synthesis from D-Galactose

A common and efficient strategy for synthesizing L-galactose is through the chemical conversion of its readily available enantiomer, D-galactose. This process typically involves a "head-to-tail inversion" where the functional groups at the C1 and C6 positions of the D-isomer are chemically manipulated to produce the L-isomer.

This protocol is adapted from the work of Orii et al. (2015) and provides an efficient synthesis of L-galactose without the need for chromatographic purification.[7][8]

Step 1: Selective O-Tritylation of D-Galactose (2)

-

Suspend D-galactose (2) (4.85 g, 26.9 mmol) in pyridine (49 mL).

-

Add trityl chloride (5.00 g, 17.9 mmol).

-

Warm the mixture to 50°C and stir for 48 hours under an argon atmosphere.

-

Concentrate the reaction mixture in vacuo.

-

Dissolve the residue in 1-butanol and wash with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield crude 6-O-trityl-D-galactose (3).

Step 2: Reduction of the Anomeric Position

-

Treat the crude 6-O-trityl-D-galactose (3) with NaBH₄.

Step 3: Acetylation of Hydroxyl Groups

-

Protect all hydroxyl groups by acetylation to form 1,2,3,4,5-O-acetyl-6-O-trityl-D-galactitol (5).

Step 4: Detritylation

-

Dissolve compound 5 (5 g, 7.9 mmol) in CH₃CN (158 mL) and cool to -20°C.

-

Add NaI (15.43 g, 102.4 mmol) and trimethylsilyl chloride (13 mL, 102.4 mmol).

-

Stir for 80 minutes at -20°C under an argon atmosphere.

-

Warm the reaction mixture to 0°C and add distilled water (50 mL).

-

Stir for 15 minutes at 0°C, then dilute with CH₂Cl₂.

-

Wash the organic layer with 5% aqueous Na₂S₂O₃ solution and water.

-

Dry over Na₂SO₄ and concentrate in vacuo to yield crude 1,2,3,4,5-penta-O-acetyl-D-galactitol (6).

Step 5: Oxidation to form the L-Aldehyde

-

Perform a selective oxidation of the primary alcohol at the C6 position to an aldehyde.

Step 6: Deprotection to Yield L-Galactose (1)

-

Remove the acetyl protecting groups to obtain L-galactose (1).

Caption: Chemical synthesis pathway for L-galactose from D-galactose.

Enzymatic Synthesis

Enzymatic methods offer a highly specific and often more environmentally friendly alternative to chemical synthesis. Galactose oxidase is a key enzyme that can be utilized for the production of L-sugars.

This protocol describes the use of immobilized galactose oxidase for the synthesis of L-galactose.

Step 1: Immobilization of Galactose Oxidase

-

Prepare a solid support by modifying and activating the surfaces of crab-shell particles.

-

Chemically couple galactose oxidase to the activated support using a cross-linking agent such as glutaraldehyde.

Step 2: Enzymatic Conversion

-

Prepare a solution of galactitol in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).

-

Introduce the immobilized galactose oxidase to the galactitol solution.

-

Incubate the reaction mixture under controlled temperature and agitation.

-

Monitor the conversion of galactitol to L-galactose using an appropriate analytical method (e.g., HPLC).

Step 3: Product Isolation

-

Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed and reused.

-

Isolate and purify L-galactose from the reaction supernatant using chromatographic techniques.

Biological Significance and Applications

The primary interest in this compound stems from its role as an intermediate in the main biosynthetic pathway of L-ascorbic acid (Vitamin C) in plants, known as the Smirnoff-Wheeler pathway.[9] This pathway highlights the natural occurrence and metabolic importance of L-galactose in the plant kingdom.

Caption: The L-galactose pathway for L-ascorbic acid biosynthesis in plants.

In the context of drug development, the incorporation of L-sugars like this compound into oligosaccharides and glycoconjugates can confer resistance to enzymatic degradation, potentially leading to increased bioavailability and therapeutic efficacy.[10] This has significant implications for the design of novel carbohydrate-based drugs and vaccines.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity and stereochemistry of the sugar. 2D NMR techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals unequivocally.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[3] Techniques like electrospray ionization (ESI) are commonly employed.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) and C-O stretching vibrations characteristic of carbohydrates.

-

Circular Dichroism (CD): CD spectroscopy is a powerful tool for determining the absolute configuration (D or L) of sugars.[3]

Future Outlook

The study of this compound is a rapidly evolving field. Future research is likely to focus on several key areas:

-

Elucidation of Novel Biological Roles: Further investigation into the natural occurrence and function of L-galactose in various organisms may reveal novel biological pathways and signaling roles.

-

Development of More Efficient Synthetic Methods: While progress has been made, the development of even more efficient and scalable synthetic routes for L-galactose and its derivatives remains a priority.

-

Therapeutic Applications: The exploration of L-galactose-containing glycoconjugates as potential therapeutics for a range of diseases, from infectious diseases to cancer, is a promising area of research.

-

Metabolic Engineering: Engineering microorganisms to produce L-galactose and other rare sugars through fermentation could provide a sustainable and cost-effective source of these valuable compounds.

References

- 1. Galactose - Wikipedia [en.wikipedia.org]

- 2. Galactose Formula - GeeksforGeeks [geeksforgeeks.org]

- 3. repository.si.edu [repository.si.edu]

- 4. researchgate.net [researchgate.net]

- 5. Galactose: Structure, Functions & Importance in Chemistry [vedantu.com]

- 6. Galactose Formula, Definition, Structure, Properties, Uses [pw.live]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

L-Galactopyranose vs. D-Galactopyranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core differences between L-galactopyranose and D-galactopyranose. While these molecules are stereoisomers, their distinct three-dimensional arrangements lead to significant variations in their physicochemical properties, metabolic fates, and biological activities. This document outlines these differences through structured data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Stereochemistry and Physicochemical Properties

The fundamental difference between L- and D-galactopyranose lies in their stereochemistry; they are enantiomers, non-superimposable mirror images of each other. This seemingly subtle distinction in the spatial arrangement of hydroxyl groups around the pyranose ring profoundly influences their interaction with other chiral molecules, such as enzymes, and their physical properties.

Quantitative Physicochemical Data

The key physicochemical properties of L- and D-galactopyranose are summarized in the table below for easy comparison. The opposite sign in specific rotation is a direct consequence of their enantiomeric relationship.

| Property | D-Galactopyranose | This compound | Citation |

| Molar Mass | 180.16 g/mol | 180.16 g/mol | |

| Melting Point | 168–170 °C | 168–170 °C | [1] |

| Solubility in Water | 65 g/100 mL (20 °C) | 65 g/100 mL (20 °C) (inferred) | [2][3] |

| Specific Rotation ([α]D) | α-anomer: +150.7°β-anomer: +52.8°Equilibrium: +80.2° | α-anomer: -150.7°β-anomer: -52.8°Equilibrium: -80.2° | [4][5] |

Note: The solubility of L-galactose is inferred to be identical to that of D-galactose, as is typical for enantiomers.

Metabolic Pathways and Biological Significance

The biological roles of D- and this compound are distinctly different, a direct result of the stereospecificity of enzymes involved in their metabolism.

D-Galactopyranose: The Leloir Pathway

D-galactose is a common monosaccharide in the human diet, primarily derived from the hydrolysis of lactose. Its catabolism is principally carried out through the highly conserved Leloir pathway, which converts it into glucose-1-phosphate, an intermediate that can enter glycolysis for energy production.

The key enzymatic steps of the Leloir pathway are:

-

Mutarotation: β-D-galactose is converted to α-D-galactose by galactose mutarotase.

-

Phosphorylation: Galactokinase phosphorylates α-D-galactose to galactose-1-phosphate.

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose.

-

Epimerization: UDP-galactose 4-epimerase regenerates UDP-glucose.

References

- 1. Galactose - Wikipedia [en.wikipedia.org]

- 2. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D(+)-Galactose BioChemica [itwreagents.com]

- 4. provisiongardens.com [provisiongardens.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

The Enantiomer of Interest: A Technical Guide to the Biological Significance of L-Galactopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-galactopyranose, the enantiomer of the more common D-galactopyranose, holds unique biological significance primarily centered on its role as a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants. While D-galactose is a central player in energy metabolism across a wide range of organisms through the Leloir pathway, L-galactose metabolism is more specialized. This guide provides an in-depth technical overview of the biological importance of this compound, detailing its metabolic pathway, the enzymology of its conversion, and its emerging relevance in drug development. Quantitative data for key enzymatic reactions are presented, alongside detailed experimental protocols and visual diagrams of metabolic and experimental workflows to facilitate a comprehensive understanding.

Stereochemistry and Physicochemical Properties: A Tale of Two Enantiomers

L- and D-galactose are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other. This difference in three-dimensional structure, while subtle, dictates their distinct biological roles and interactions with stereospecific enzymes.

| Property | L-Galactose | D-Galactose |

| Molar Mass | 180.16 g/mol | 180.16 g/mol |

| Chemical Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Melting Point | 163-165 °C | 168–170 °C[1] |

| Solubility in water | 650 g/L (20 °C) | 650 g/L (20 °C)[1] |

The Smirnoff-Wheeler Pathway: L-Galactose in Plant Ascorbic Acid Biosynthesis

The primary biological significance of L-galactose is its role as a crucial intermediate in the Smirnoff-Wheeler pathway, the main route for L-ascorbic acid (Vitamin C) synthesis in plants.[2] This pathway converts D-mannose to L-ascorbic acid through a series of enzymatic steps.

Enzymology and Kinetics of the Smirnoff-Wheeler Pathway

The conversion of L-galactose to L-ascorbic acid involves several key enzymes with distinct kinetic properties. The high stereospecificity of these enzymes ensures the efficient channeling of L-galactose into this vital biosynthetic route.

| Enzyme | Substrate(s) | Product(s) | Km | Vmax/kcat | Optimal pH | Source Organism |

| GDP-L-galactose phosphorylase (VTC2/VTC5) | GDP-L-galactose, Pi | L-galactose-1-phosphate, GDP | - | - | - | Arabidopsis thaliana |

| L-galactose-1-phosphate phosphatase | L-galactose-1-phosphate | L-galactose, Pi | 20-40 µM[3] | 14-fold higher for L-gal-1-P than myo-inositol-1-P[3] | 7.0[3][4] | Actinidia deliciosa (Kiwifruit)[3][4] |

| L-galactose dehydrogenase (L-GalDH) | L-galactose, NAD⁺ | L-galactono-1,4-lactone, NADH, H⁺ | 116.2 ± 3.2 µM | - | - | Spinacia oleracea (Spinach) |

| L-galactono-1,4-lactone dehydrogenase (GLDH) | L-galactono-1,4-lactone, ferricytochrome c | L-ascorbate, ferrocytochrome c, 2H⁺ | - | - | 8.8 | Arabidopsis thaliana[5] |

Signaling Implications of the Smirnoff-Wheeler Pathway

While L-galactose itself is not a primary signaling molecule, its metabolic pathway is integrated with cellular signaling networks. The end-product, L-ascorbic acid, is a crucial antioxidant and a cofactor for various enzymes, playing a significant role in stress response and developmental processes in plants.[6] The regulation of the Smirnoff-Wheeler pathway is tied to light signaling, indicating a connection between environmental cues and Vitamin C production.[7]

Figure 1: The Smirnoff-Wheeler pathway for L-ascorbic acid biosynthesis in plants.

L-Galactose in Drug Development

The unnatural stereochemistry of L-sugars, including L-galactose, makes them resistant to metabolism by many enzymes that have evolved to process D-sugars. This property has garnered significant interest in the field of drug development, particularly in the synthesis of L-nucleoside analogues. These analogues can exhibit potent antiviral and anticancer activities with potentially increased metabolic stability and reduced toxicity compared to their D-counterparts.

Workflow for L-Nucleoside Analogue Synthesis

The synthesis of L-nucleoside analogues from L-galactose is a multi-step process that leverages both chemical and enzymatic methods. A generalized workflow is outlined below.

Figure 2: Generalized workflow for the synthesis of L-nucleoside analogues from L-galactose.

Experimental Protocols

Assay for L-galactose Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of L-galactose dehydrogenase by monitoring the increase in absorbance at 340 nm due to the formation of NADH.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.6)

-

NAD⁺ solution (72 mM)

-

L-galactose solution (10% w/v)

-

Enzyme extract containing L-galactose dehydrogenase

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing 3.0 mL of Tris-HCl buffer, 0.1 mL of NAD⁺ solution, and 0.1 mL of L-galactose solution.

-

Equilibrate the mixture to 25°C.

-

Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme extract.

-

Immediately monitor the increase in absorbance at 340 nm for 5 minutes.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

Assay for L-galactose-1-phosphate Phosphatase Activity

This protocol measures the phosphatase activity by quantifying the release of inorganic phosphate (Pi).

Materials:

-

Bis-Tris propane buffer (0.1 M, pH 7.0)

-

MgCl₂ (2 mM)

-

L-galactose-1-phosphate (0.2 mM)

-

Enzyme extract

-

Phosphate assay reagent (e.g., malachite green-based)

Procedure:

-

Prepare a reaction mixture containing Bis-Tris propane buffer, MgCl₂, and L-galactose-1-phosphate.

-

Add the enzyme extract to initiate the reaction.

-

Incubate at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the phosphate assay reagent.

-

Measure the absorbance at the appropriate wavelength for the chosen phosphate assay (e.g., ~620-660 nm for malachite green).

-

Determine the amount of Pi released by comparison to a standard curve.

Figure 3: General experimental workflow for an enzyme kinetic assay.

Conclusion

The biological significance of this compound is primarily defined by its indispensable role in the biosynthesis of L-ascorbic acid in plants via the Smirnoff-Wheeler pathway. The stereospecificity of the enzymes in this pathway underscores the distinct metabolic fate of L-galactose compared to its D-enantiomer. For drug development professionals, the unique properties of L-sugars, including L-galactose, offer promising avenues for the creation of novel therapeutics with enhanced metabolic stability. Further research into the regulation of the Smirnoff-Wheeler pathway and the broader applications of L-sugars in medicinal chemistry will continue to illuminate the importance of this "other" galactose.

References

- 1. Galactose - Wikipedia [en.wikipedia.org]

- 2. L-Galactose | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. A highly specific L-galactose-1-phosphate phosphatase on the path to ascorbate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. l-Galactono-1,4-lactone dehydrogenase (GLDH) Forms Part of Three Subcomplexes of Mitochondrial Complex I in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Nomenclature and Application of L-Galactopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-galactopyranose, the L-enantiomer of the more common D-galactose, is a rare sugar of escalating interest within the scientific community. Its unique stereochemistry imparts novel biological activities and makes it a valuable chiral building block in synthetic chemistry. This technical guide provides a comprehensive overview of the nomenclature of this compound, its metabolic significance in various organisms, and detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a foundational resource for researchers exploring the therapeutic and biotechnological potential of L-galactose and its derivatives.

Core Nomenclature of this compound

The systematic naming of this compound follows the established IUPAC rules for monosaccharides. Understanding this nomenclature is critical for accurately representing and identifying the molecule in research.

Fischer Projection and D/L Configuration

The designation of a monosaccharide as D or L is determined by the stereochemistry of the chiral carbon furthest from the carbonyl group. In the Fischer projection of L-galactose, the hydroxyl group on carbon 5 (C5) is positioned on the left side. This is in contrast to D-galactose, where the C5 hydroxyl group is on the right.

Pyranose Ring Formation and Haworth Projections

In solution, L-galactose predominantly exists as a stable six-membered ring structure known as a pyranose. This cyclic hemiacetal is formed by the intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C5. The resulting ring structure is commonly represented by a Haworth projection.

In the Haworth projection of this compound, the terminal -CH₂OH group (C6) is positioned below the plane of the ring. The orientation of the hydroxyl group at the anomeric carbon (C1) determines whether the anomer is α or β.

-

α-L-Galactopyranose : The hydroxyl group at C1 is on the same side as the C5 reference hydroxyl group (in the Fischer projection), meaning it is trans to the C6 group in the Haworth projection (pointing upwards).

-

β-L-Galactopyranose : The hydroxyl group at C1 is on the opposite side of the C5 reference hydroxyl group, meaning it is cis to the C6 group in the Haworth projection (pointing downwards).

Chair Conformation

The pyranose ring is not planar but exists in a more stable, low-energy chair conformation. In this representation, substituents are either in an axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) position. For β-L-galactopyranose, the more stable chair conformation can be drawn by inverting the structure of β-D-galactopyranose and then performing a ring flip.

Metabolic Significance of L-Galactose

While not as central to mainstream energy metabolism as its D-enantiomer, L-galactose plays crucial roles in specific biological pathways, particularly in bacteria and plants.

Bacterial Metabolism of L-Galactose

Certain bacteria, such as the human gut symbiont Bacteroides vulgatus, possess a specific metabolic pathway to utilize L-galactose.[1] This pathway involves a series of enzymatic reactions that convert L-galactose into intermediates of central metabolism.

The core pathway in B. vulgatus consists of three enzymatic steps that transform L-galactose into D-tagaturonate, which then enters downstream metabolic routes.[1]

References

An In-depth Technical Guide to the Physical Properties of L-galactopyranose Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of L-galactopyranose crystals. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this monosaccharide for their work. This document details quantitative data, experimental methodologies for characterization, and relevant biological pathways.

Quantitative Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various scientific contexts. The following table summarizes the key quantitative data available for this compound and its common anomer, α-L-galactopyranose.

| Property | Value | Anomer | Reference |

| Molecular Formula | C₆H₁₂O₆ | Both | [1][2] |

| Molar Mass | 180.16 g/mol | Both | [1][2] |

| Melting Point | 163 - 165 °C | α-L-galactopyranose | [1] |

| 166 - 167 °C | L-galactose (anomeric mixture) | [3][4] | |

| Solubility in Water | 50 mg/mL | L-galactose (anomeric mixture) | [3][4] |

| Specific Rotation [α]ᴅ²⁰ | -79° (c=1, H₂O) | L-galactose (anomeric mixture) | [4][5] |

| Density (rough estimate) | 1.2805 g/cm³ | L-galactose (anomeric mixture) | [3][4] |

| Appearance | Fine crystalline powder, White to Off-White | L-galactose (anomeric mixture) | [3][5] |

Crystal Structure and Morphology

The crystal habit, or the external shape of the crystals, is influenced by the crystallization conditions such as solvent, temperature, and the presence of impurities. For small organic molecules like this compound, common crystal habits include prisms, needles, and plates. The specific morphology of this compound crystals would need to be determined experimentally.

Experimental Protocols for Physical Characterization

Accurate determination of the physical properties of this compound crystals is essential for their reliable use. The following sections outline the detailed methodologies for key characterization experiments.

Melting Point Determination

The melting point is a fundamental property indicating the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound crystals is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of high purity.

Solubility Determination

The solubility of this compound in various solvents is a critical parameter for its application in solutions.

Methodology (Static Equilibrium Method):

-

Sample Preparation: An excess amount of this compound crystals is added to a known volume of the solvent (e.g., distilled water) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

-

Sampling: A sample of the supernatant is carefully withdrawn using a filtered syringe to avoid including undissolved solids.

-

Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as gravimetric analysis (evaporating the solvent and weighing the residue) or high-performance liquid chromatography (HPLC).

-

Data Reporting: The solubility is expressed as mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

Specific Rotation Measurement

Specific rotation is a characteristic property of chiral molecules like this compound and is measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).

-

Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The prepared solution is placed in a polarimeter tube of a known path length (l, in decimeters). The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (D-line of a sodium lamp, 589 nm).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l)

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique used to analyze the crystal structure of a solid.

Methodology:

-

Sample Preparation: A sufficient amount of finely powdered this compound crystals is placed onto a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the crystalline form of the substance. This pattern can be used for phase identification and to determine unit cell parameters.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide information about the thermal stability and phase transitions of a material.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound crystals is placed in an aluminum pan.

-

DSC Analysis: The sample and a reference pan are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. Endothermic or exothermic events, such as melting or decomposition, are observed as peaks in the DSC thermogram.

-

TGA Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen), and its mass is continuously monitored as a function of temperature. Mass loss indicates decomposition or dehydration.

Biological Context: Metabolic and Signaling Pathways